molecular formula C7H11NO5 B12419894 N-Acetyl-L-glutamic acid-d5 CAS No. 14341-84-5

N-Acetyl-L-glutamic acid-d5

Cat. No.: B12419894
CAS No.: 14341-84-5
M. Wt: 194.20 g/mol
InChI Key: RFMMMVDNIPUKGG-WHVBSWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-glutamic acid-d5 is a deuterium-labeled derivative of N-Acetyl-L-glutamic acid. This compound is an N-acyl-L-amino acid and is a component of animal cell culturing media. It is also a metabolite found in Saccharomyces cerevisiae and humans . The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-glutamic acid-d5 involves the reaction of L-glutamic acid with acetic anhydride in the presence of deuterium oxide (D2O) to introduce the deuterium atoms. The reaction typically occurs at elevated temperatures ranging from 60°C to 110°C . The process involves the formation of L-glutamic acid disodium salt, which then reacts with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, minimal byproducts, and cost-effectiveness. The use of caustic soda flakes and controlled reaction conditions are crucial for achieving the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-glutamic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amino acid derivatives .

Mechanism of Action

N-Acetyl-L-glutamic acid-d5 exerts its effects by participating in metabolic pathways. It is an allosteric activator of carbamyl phosphate synthetase I, the first enzyme in the urea cycle. This activation is crucial for the conversion of toxic ammonia to urea for excretion . The compound interacts with molecular targets such as N-acetylglutamate synthase and carbamyl phosphate synthetase I, influencing their activities and regulating the urea cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-glutamic acid-d5 is unique due to its deuterium labeling, which makes it particularly valuable in metabolic studies and tracer experiments. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

14341-84-5

Molecular Formula

C7H11NO5

Molecular Weight

194.20 g/mol

IUPAC Name

2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i2D2,3D2,5D

InChI Key

RFMMMVDNIPUKGG-WHVBSWTDSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.